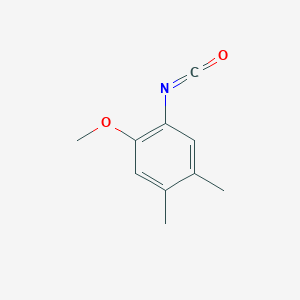
1-Isocyanato-2-methoxy-4,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-methoxy-4,5-dimethylbenzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, featuring an isocyanate group, a methoxy group, and two methyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactionsOne common method is the reaction of 2-methoxy-4,5-dimethylphenylamine with phosgene (COCl2) under controlled conditions to form the desired isocyanate compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyanato-2-methoxy-4,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to enhance the reaction rate and selectivity.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Applications De Recherche Scientifique
1-Isocyanato-2-methoxy-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its use in bioconjugation techniques.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 1-isocyanato-2-methoxy-4,5-dimethylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
1-Isocyanato-2-methoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and applications.
1-Isocyanato-4-methoxybenzene: Similar structure but with the isocyanate group in a different position, affecting its chemical behavior.
1-Isocyanato-2,4-dimethylbenzene: Lacks the methoxy group, leading to different chemical properties and uses.
Uniqueness: The presence of both methoxy and methyl groups influences its electronic properties and reactivity, making it a valuable compound in various chemical processes .
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
InChI |
InChI=1S/C10H11NO2/c1-7-4-9(11-6-12)10(13-3)5-8(7)2/h4-5H,1-3H3 |
Clé InChI |
KVYJWJXMEJIHOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)OC)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


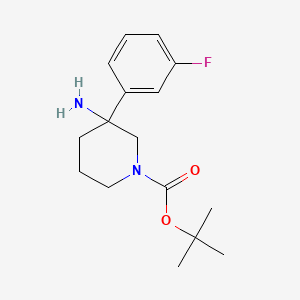
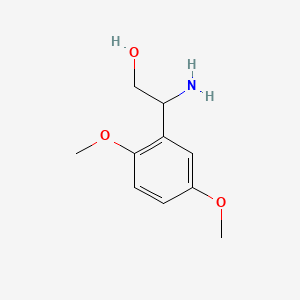
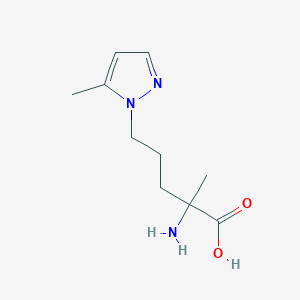
![3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-ol](/img/structure/B15325028.png)

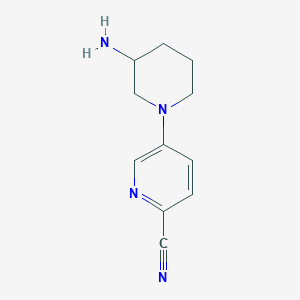
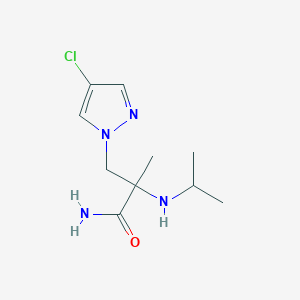
![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
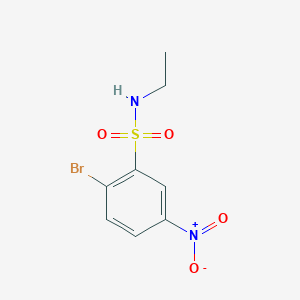
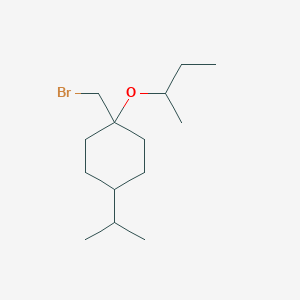
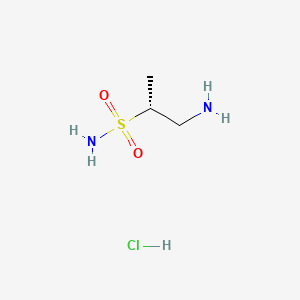
![methyl[(2R)-2-(pyrrolidin-1-yl)propyl]aminedihydrochloride](/img/structure/B15325093.png)
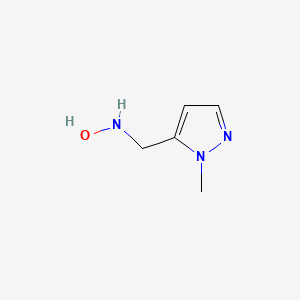
aminehydrochloride](/img/structure/B15325104.png)
